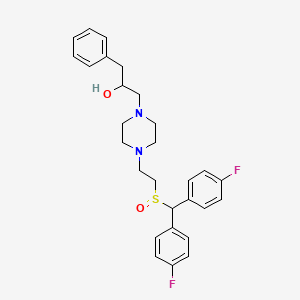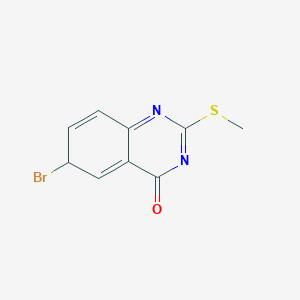
6-bromo-2-methylsulfanyl-6H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
准备方法
The synthesis of 6-bromo-2-methylsulfanyl-6H-quinazolin-4-one typically involves the reaction of 2-aminobenzenethiol with 2-bromoacetophenone under basic conditions to form the intermediate 2-(2-bromophenylthio)aniline. This intermediate is then cyclized using formamide to yield the desired quinazolinone . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
化学反应分析
6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-2-methylsulfanyl-6H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes essential for the survival and proliferation of cancer cells. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division .
相似化合物的比较
6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent that inhibits EGFR.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
属性
分子式 |
C9H7BrN2OS |
|---|---|
分子量 |
271.14 g/mol |
IUPAC 名称 |
6-bromo-2-methylsulfanyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-5H,1H3 |
InChI 键 |
XYDIBOCEJMXVQZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=O)C2=CC(C=CC2=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



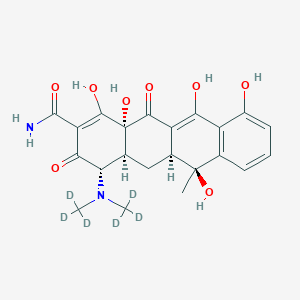
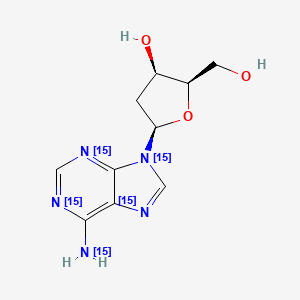
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
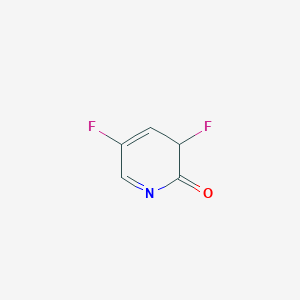



![(11-Acetyloxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate](/img/structure/B12366257.png)
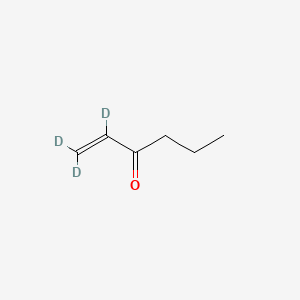
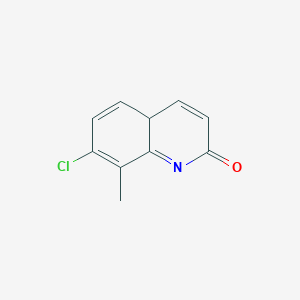
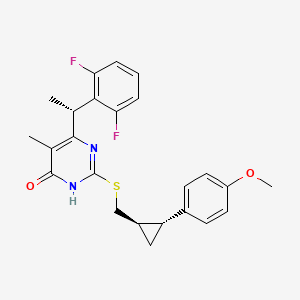
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)
